molecular formula C21H27ClN2O3 B192273 Rauwolscine hydrochloride CAS No. 6211-32-1

Rauwolscine hydrochloride

Cat. No.: B192273
CAS No.: 6211-32-1
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-MIFCKTTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Rauwolscine hydrochloride should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rauwolscine hydrochloride can be extracted from the bark, stem, and leaves of Rauvolfia species. The extraction process involves alternating steps of acidification and basification using specific organic solvents . Another method involves percolating dried Rauwolfia leaves with organic solvents, followed by acidification and purification steps .

Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from Rauvolfia species using organic solvents and precipitation processes. The yields from roots and leaves of Rauvolfia canescens are 0.017% and 0.4%, respectively .

Properties

CAS No.

6211-32-1

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

methyl (1S,15S,18S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1

InChI Key

PIPZGJSEDRMUAW-MIFCKTTJSA-N

Isomeric SMILES

COC(=O)C1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl

65-19-0
6211-32-1

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Rauwolscine hydrochloride impact the cardiovascular response to acute stress, as demonstrated in the study?

A1: The study demonstrated that pre-treatment with this compound, an alpha 2-receptor antagonist, effectively abolished both the mean arterial pressure (MAP) and mean circulatory filling pressure (MCFP) increases typically observed in rats subjected to air-jet stress []. This suggests that this compound, by blocking alpha 2-adrenergic receptors, prevents the venoconstriction that contributes to the elevation of MAP and MCFP during acute stress. Notably, the heart rate response to stress remained unaffected by this compound, indicating a specific action on venoconstriction pathways.

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